molecular formula C9H4Cl2N2O2 B1505302 4,7-Dichloro-3-nitroquinoline CAS No. 22931-74-4

4,7-Dichloro-3-nitroquinoline

Cat. No. B1505302
CAS RN: 22931-74-4
M. Wt: 243.04 g/mol
InChI Key: YVAUZCISBSMGIW-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It’s an important intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 4,7-Dichloro-3-nitroquinoline involves a three-step process starting from 2-amino-4-chlorobenzoic acid. The process includes condensation, nitration, and chlorination .


Molecular Structure Analysis

The molecular weight of 4,7-Dichloro-3-nitroquinoline is 243.05 . The InChI key is RQECNHYTLTWCHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,7-Dichloro-3-nitroquinoline is a powder with a molecular weight of 243.05. Its density is 1.4±0.1 g/cm3, boiling point is 292.9±20.0 °C at 760 mmHg, and flash point is 158.7±7.4 °C .

Scientific Research Applications

Synthesis of Quinolines

Quinolines, including 4,7-Dichloro-3-nitroquinoline, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of a wide range of chemical compounds, contributing to the development of new drugs and materials .

Green and Sustainable Chemical Processes

In recent years, there has been a societal expectation for chemists to produce greener and more sustainable chemical processes . Quinolines, including 4,7-Dichloro-3-nitroquinoline, play a significant role in this area. They are used in green and clean syntheses using alternative reaction methods .

Microwave-Assisted Synthesis

Quinolines are used in microwave-assisted synthesis, which is a type of green chemistry . This method reduces reaction times and increases yield, making it an efficient and environmentally friendly approach .

Catalyst in Chemical Reactions

Quinolines are used as catalysts in various chemical reactions . They can be recycled and reused, contributing to the sustainability of the chemical processes .

Solvent-Free Reaction Conditions

Quinolines are used in solvent-free reaction conditions, another aspect of green chemistry . This approach reduces the use of harmful solvents, making the process safer and more environmentally friendly .

Use in Ionic Liquids

Quinolines are used in ionic liquids, which are salts in a liquid state . These liquids are used as solvents in a variety of chemical processes .

Ultrasound Promoted Synthesis

Quinolines are used in ultrasound promoted synthesis . This method uses ultrasonic waves to speed up chemical reactions, making the process more efficient .

Photocatalytic Synthesis

Quinolines are used in photocatalytic synthesis . This method uses light to speed up a reaction in the presence of a catalyst .

Safety and Hazards

4,7-Dichloro-3-nitroquinoline is considered hazardous. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and wearing personal protective equipment .

Future Directions

4,7-Dichloro-3-nitroquinoline is of continuing interest as an intermediate to new drug candidates . It’s also used in the manufacture of antimalarials .

properties

IUPAC Name

4,7-dichloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUZCISBSMGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702205
Record name 4,7-Dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-3-nitroquinoline

CAS RN

22931-74-4
Record name 4,7-Dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.5 g 7-chloro-3-nitro-quinolin-4-ol (Example 15a) are heated for 7 h in 80 ml POCl3 under reflux. After standing over night, light yellow needles have formed, which are filtered off and washed with water. The POCl3-filtrate is poured into 1 l of ice-water; additional compound precipitates and is filtered off. The solid materials are dissolved in 300 ml CH2Cl2 and washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH), then again with pure water. The organic phase is dried over MgSO4 and evaporated. Colorless needles are formed which are filtered off, washed with hexane, and dried for 16 h at 60° C. (high vacuum). mp: 165-167° C.; MS: 244 (M++1); HPLC: tret=12.88 min (Grad 1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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